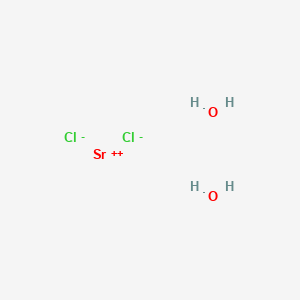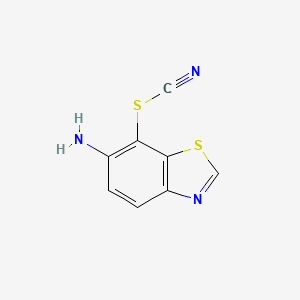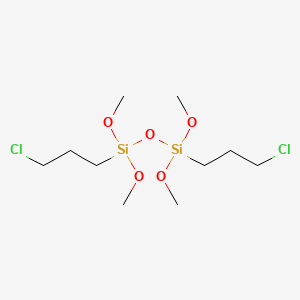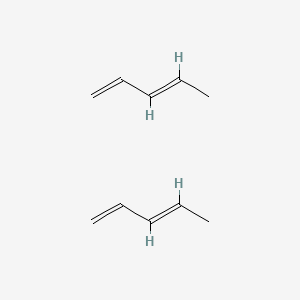![molecular formula C15H24 B579500 (1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane CAS No. 16641-59-1](/img/structure/B579500.png)
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[44002,8]decane is a sesquiterpenoid compound known for its unique tricyclic structure It is a derivative of camphor and is part of the copal group of sesquiterpenoids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copacamphene typically involves a stereospecific synthetic route. One efficient method starts with the conversion of carvomenthone into its corresponding n-butylthiomethylene derivative. This intermediate is then alkylated with ethyl 2-iodopropionate, followed by the removal of the n-butylthiomethylene blocking group and esterification of the resulting acid. The key step involves an intramolecular Claisen condensation, which affords the desired diketone intermediate. This diketone is then reduced and converted into the corresponding p-tosylhydrazone, which undergoes further reactions to yield copacamphene .
Industrial Production Methods
Industrial production of copacamphene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to meet the demand for high-quality copacamphene.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert copacamphene into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of copacamphene, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties
Wirkmechanismus
The mechanism of action of copacamphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copacamphor: A structurally related compound with similar properties.
Sativene: Another sesquiterpenoid with comparable applications.
Ylangocamphor: Shares a similar tricyclic structure and is used in similar applications.
Uniqueness
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane stands out due to its specific stereochemistry and the efficiency of its synthetic routes. Its unique tricyclic structure and potential bioactivity make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
16641-59-1 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.357 |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12-,13-,14+,15-/m0/s1 |
InChI-Schlüssel |
VOBBUADSYROGAT-OEWLLCOZSA-N |
SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
Synonyme |
Copacamphene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)

![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)

![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)





![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
